molecular formula C30H45NNaO7P B1260758 Fosinopril sodium

Fosinopril sodium

カタログ番号 B1260758
分子量: 585.6 g/mol
InChIキー: TVTJZMHAIQQZTL-WATAJHSMSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fosinopril Sodium is the sodium salt of fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. This compound is an ester prodrug that is hydrolysed by esterases to its active metabolite fosinoprilat. Fosinoprilat specifically and competitively inhibits angiotensin-converting enzyme thereby decreasing the formation of the potent vasoconstrictor angiotensin II, resulting in diminished vasopressor activity. In addition, angiotensin II-mediated aldosterone secretion by adrenal cortex is decreased, which results in a decrease of sodium retention and an increase of serum potassium. (NCI05)
A phosphinic acid-containing angiotensin-converting enzyme inhibitor that is effective in the treatment of hypertension. It is a prodrug that is converted to its active metabolite fosinoprilat.

科学的研究の応用

Formulation Advancements

Fosinopril sodium has been the subject of various formulation studies. Researchers developed oro-dispersible tablets (ODTs) of this compound, highlighting its potential in enhancing patient compliance due to easy administration (Mamatha et al., 2015). Additionally, studies on fast-dissolving films and tablets of fosinopril have been conducted to improve its dissolution rate, potentially leading to increased bioavailability (Pande et al., 2018), (Rao et al., 2012).

Pharmacodynamics and Pharmacokinetics

Research on this compound's pharmacodynamics and pharmacokinetics has been extensive. Its efficacy in improving the ventricular fibrillation threshold in hypertensive rats was observed, indicating potential cardiovascular benefits (Gui-min, 2009). Studies also explored its interaction with H(2)-receptor antagonists, revealing that concurrent administration of these antagonists could affect fosinopril's availability (Sultana et al., 2007).

Analytical Method Development

Advancements in analytical methods for this compound include developing liquid chromatographic methods for its determination in human plasma, offering reliable results for patients on hemodialysis (Jancic et al., 2005). Additionally, fosinopril's inclusion in hydroxypropyl-β-cyclodextrin to improve its solubility and bioavailability has been studied, showcasing its potential in enhancing therapeutic efficacy (Sbârcea et al., 2015).

Interaction with Other Therapies

Investigations into fosinopril's interaction with other drugs, like hydrochlorothiazide, have been conducted to understand its role in treating hypertensive patients with obesity, illustrating its impact on endothelial dysfunction and pro-inflammatory cytokines activity (Ashcheulova et al., 2017).

特性

分子式

C30H45NNaO7P

分子量

585.6 g/mol

IUPAC名

sodium;(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30+,39-;/m1./s1

InChIキー

TVTJZMHAIQQZTL-WATAJHSMSA-M

異性体SMILES

CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+]

SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

正規SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

ピクトグラム

Irritant; Health Hazard

同義語

Dynacil
Fosenopril
Fosinil
Fosinopril
Fosinopril Sodium
Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer
Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer
Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer
Fosinorm
Fositens
Fozitec
Hiperlex
Monopril
Newace
Sodium, Fosinopril
SQ 28,555
SQ 28555
SQ-28,555
SQ-28555
SQ28,555
SQ28555
Staril
Tenso Stop
Tensocardil

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosinopril sodium
Reactant of Route 2
Reactant of Route 2
Fosinopril sodium
Reactant of Route 3
Reactant of Route 3
Fosinopril sodium
Reactant of Route 4
Fosinopril sodium
Reactant of Route 5
Fosinopril sodium
Reactant of Route 6
Reactant of Route 6
Fosinopril sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。